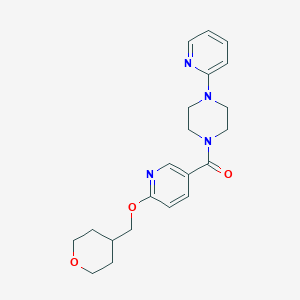
2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C21H15ClFN5O2 and its molecular weight is 423.83. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds for the study of peripheral benzodiazepine receptors using positron emission tomography. These compounds demonstrated high in vitro affinity and selectivity, suggesting potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).
Synthesis of Fluorocontaining Derivatives
- Research on the synthesis of fluorocontaining substituted amides and pyrazolo[3,4-d]pyrimidines highlighted methods for creating compounds with potential biological activities. Such syntheses contribute to the development of new chemicals for further pharmacological testing (Eleev et al., 2015).
Antitumor and Anti-inflammatory Properties
- A study synthesized benzofuran-2-yl pyrazole pyrimidine derivatives showing remarkable antiavian influenza virus activity. These compounds were tested in vitro for their antiviral effectiveness, highlighting the importance of chemical synthesis in developing new antiviral agents (Hebishy et al., 2020).
Microwave-Induced Synthesis
- Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs. This research underscores the role of innovative synthesis methods in discovering new antimicrobial compounds (Desai et al., 2013).
Characterization and Pharmacological Screening
- The synthesis and pharmacological screening of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcased the therapeutic potential of such compounds. This emphasizes the importance of chemical synthesis and biological evaluation in drug discovery (Rahmouni et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-chloro-4-fluoro-N-(3-phenyl-1H-pyrazol-5-yl)benzamide, and the second intermediate is 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazole. These intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "3-phenyl-1H-pyrazole-5-carboxylic acid", "4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid", "thionyl chloride", "N,N-dimethylformamide", "triethylamine", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride", "acetic anhydride", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-4-fluoro-N-(3-phenyl-1H-pyrazol-5-yl)benzamide", "a. React 4-chloro-2-fluoroaniline with 3-phenyl-1H-pyrazole-5-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form 2-chloro-4-fluoro-N-(3-phenyl-1H-pyrazol-5-yl)benzamide.", "b. Purify the product by recrystallization.", "Step 2: Synthesis of 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazole", "a. React 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid with acetic anhydride and sodium acetate in the presence of sulfuric acid to form 4-methyl-6-acetoxy-1,6-dihydropyrimidine-2-carboxylic acid.", "b. Reduce 4-methyl-6-acetoxy-1,6-dihydropyrimidine-2-carboxylic acid with sodium borohydride in the presence of hydrochloric acid to form 4-methyl-6-hydroxy-1,6-dihydropyrimidine-2-carboxylic acid.", "c. React 4-methyl-6-hydroxy-1,6-dihydropyrimidine-2-carboxylic acid with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of N,N-dimethylformamide to form 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazole.", "d. Purify the product by recrystallization.", "Step 3: Coupling of intermediates", "a. React 2-chloro-4-fluoro-N-(3-phenyl-1H-pyrazol-5-yl)benzamide with 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazole in the presence of N,N-dimethylformamide and N-hydroxysuccinimide/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride coupling agent to form the final product.", "b. Purify the product by recrystallization." ] } | |
CAS-Nummer |
1211819-20-3 |
Produktname |
2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide |
Molekularformel |
C21H15ClFN5O2 |
Molekulargewicht |
423.83 |
IUPAC-Name |
2-chloro-4-fluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C21H15ClFN5O2/c1-12-9-19(29)26-21(24-12)28-18(11-17(27-28)13-5-3-2-4-6-13)25-20(30)15-8-7-14(23)10-16(15)22/h2-11H,1H3,(H,25,30)(H,24,26,29) |
InChI-Schlüssel |
RSXMTHVNVNYUSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2862303.png)
![1-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2862305.png)
![2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2862307.png)
![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)

![4-(2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2862311.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2862315.png)
![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)
![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)